2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide
Overview
Description
KU-2285 is a fluorinated 2-nitroimidazole derivative known for its potent radiosensitizing properties. It has been extensively studied for its ability to enhance the effects of radiotherapy in hypoxic tumor cells, making it a valuable compound in cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions
KU-2285 is synthesized through a multi-step process involving the introduction of a fluorinated substituent at the N’ position of the 2-nitroimidazole ring. The key steps include:
Nitration: The starting material, imidazole, undergoes nitration to form 2-nitroimidazole.
Fluorination: A fluorinated substituent, such as CH2CF2CONHC2H4OH, is introduced at the N’ position through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain KU-2285 with high purity.
Industrial Production Methods
Industrial production of KU-2285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
KU-2285 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in KU-2285 can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in hypoxic conditions, which is crucial for its radiosensitizing properties.
Substitution: The fluorinated substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
KU-2285 has a wide range of scientific research applications:
Chemistry: Used as a radiosensitizer in studies involving hypoxic cell radiosensitization.
Biology: Investigated for its effects on hypoxic tumor cells and its potential to enhance radiotherapy outcomes.
Medicine: Studied in clinical trials for its potential to improve the efficacy of radiotherapy in cancer patients, particularly those with pancreatic cancer and osteosarcoma
Mechanism of Action
KU-2285 exerts its effects by targeting hypoxic tumor cells, which are typically resistant to radiotherapy. The compound enhances the sensitivity of these cells to radiation by:
Radiosensitization: KU-2285 increases the production of reactive oxygen species (ROS) in hypoxic cells, leading to increased DNA damage and cell death when combined with radiotherapy.
Molecular Targets: The primary molecular targets include DNA and cellular proteins involved in the repair of radiation-induced damage.
Pathways Involved: KU-2285 interferes with the hypoxia-inducible factor (HIF) pathway, enhancing the susceptibility of hypoxic cells to radiation
Comparison with Similar Compounds
KU-2285 is compared with other radiosensitizers such as:
Misonidazole: An earlier radiosensitizer with significant neurotoxicity, making it less suitable for clinical use.
Etanidazole: An improved derivative with reduced toxicity but limited efficacy in clinical trials.
Pimonidazole: Another 2-nitroimidazole derivative with vasoactive effects, limiting its clinical application.
KIN-804: A promising radiosensitizer with similar efficacy to KU-2285 but different pharmacokinetic properties .
KU-2285 stands out due to its superior radiosensitizing capacity and lower toxicity compared to these compounds, making it a valuable candidate for further research and clinical application .
Properties
CAS No. |
121077-11-0 |
---|---|
Molecular Formula |
C8H10F2N4O4 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16) |
InChI Key |
VOXUFOPZGRTSJY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KU2285; KU-2285; KU 2285. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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